molecular formula C21H32O3 B1250585 4-Pregnen-20,21-diol-3-one

4-Pregnen-20,21-diol-3-one

Cat. No.: B1250585
M. Wt: 332.5 g/mol
InChI Key: ZCFUAGVJMSGCHS-FYGMKCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pregnen-20,21-diol-3-one is a 3-oxo Delta(4)-steroid that is pregn-4-en-3-one carrying two hydroxy substituents at positions 20 and 21. It has a role as a bacterial xenobiotic metabolite, an Escherichia coli metabolite and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It is a 3-oxo-Delta(4) steroid, a 20-hydroxy steroid and a 21-hydroxy steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Endocrinological Applications

4-Pregnen-20,21-diol-3-one plays a crucial role in steroidogenesis and is involved in the metabolism of other steroid hormones. It is primarily produced through the enzymatic reduction of 11-deoxycorticosterone by the enzyme 20α-hydroxysteroid dehydrogenase. This compound has been studied for its effects on adrenal function and its potential implications in various endocrine disorders.

Case Study: Enzymatic Activity

A study demonstrated the kinetic properties of 20α-hydroxysteroid dehydrogenase in mice, revealing that this enzyme catalyzes the conversion of 11-deoxycorticosterone to 4-pregnen-20α,21-diol-3-one efficiently. The findings indicated that variations in enzyme activity could influence steroid hormone levels in the adrenal glands, which are critical for maintaining homeostasis in stress responses and electrolyte balance .

Reproductive Biology

In reproductive biology, this compound has been identified as an important metabolite in various species. Its role as a maturation-inducing steroid (MIS) has been particularly noted in teleost fish.

Case Study: Oocyte Maturation in Fish

Research has shown that 17,20β-dihydroxy-4-pregnen-3-one (closely related to this compound) is crucial for oocyte maturation during the spawning season in fish. The study utilized high-performance liquid chromatography (HPLC) to analyze hormonal changes during different reproductive phases, confirming that elevated levels of these steroids correlate with successful maturation and spawning events .

Biocatalytic Synthesis

The synthesis of this compound through biocatalysis represents a significant advancement in green chemistry. Using recombinant enzymes from microorganisms such as Escherichia coli, researchers have developed methods to produce this compound selectively.

Data Table: Biocatalytic Pathways

MicroorganismEnzyme UsedProductReference
Escherichia coliCYP11A1This compound
Bacillus spp.Steroid reductasesVarious hydroxylated steroids
Cunninghamella blakesleeanaFungal enzymesHydroxylated pregnanes

This table illustrates how various microorganisms can be employed to synthesize this compound and related compounds through biocatalytic processes.

Pharmacological Potential

The pharmacological implications of this compound are being explored for potential therapeutic uses. Its neuroactive properties suggest it may have applications in treating conditions like anxiety and depression.

Case Study: Neuroactive Properties

Studies have indicated that compounds similar to this compound exhibit anxiolytic effects by modulating GABAergic activity in the brain. This suggests a potential for developing new neurosteroids aimed at treating mood disorders .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-19,22,24H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1

InChI Key

ZCFUAGVJMSGCHS-FYGMKCHKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CO)O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(CO)O)CCC4=CC(=O)CCC34C

Synonyms

4-pregnen-20,21-diol-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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